1-(4-Bromobenzyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAKTWTCWDBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320270 | |
| Record name | 1-[(4-bromophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110439-49-1 | |
| Record name | 1-[(4-bromophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromobenzyl Azepane
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing N-alkylated amines are well-documented and highly effective, relying on fundamental organic reactions that are broadly applicable and scalable.
Direct N-alkylation is a cornerstone of amine synthesis. This method involves the reaction of azepane, acting as a nucleophile, with an electrophilic 4-bromobenzyl source, typically 4-bromobenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. To facilitate the reaction and neutralize the hydrobromic acid byproduct, a base is generally required. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent is typically a polar aprotic solvent like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), which can effectively solvate the reactants and facilitate the substitution. nih.govnih.gov
The general protocol involves stirring azepane with 4-bromobenzyl bromide in the presence of a suitable base and solvent until the reaction completion, which can be monitored by techniques like thin-layer chromatography (TLC). An analogous O-alkylation reaction using benzyl (B1604629) bromide proceeds efficiently with a strong base like sodium hydride (NaH) in THF, highlighting the general utility of activated benzyl halides in alkylation reactions. nih.gov
| Reactant 1 | Reactant 2 | Typical Reagents | Product |
| Azepane | 4-Bromobenzyl bromide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 1-(4-Bromobenzyl)azepane |
A representative table for the N-alkylation strategy.
Reductive amination offers an alternative and highly efficient pathway to this compound. This one-pot procedure involves two key steps: the initial formation of an iminium ion from the condensation of azepane and 4-bromobenzaldehyde (B125591), followed by the in-situ reduction of this intermediate to the final amine product. arkat-usa.org This method avoids the handling of lachrymatory and reactive alkyl halides.
A wide variety of reducing agents can be employed for this transformation. Mild hydride reagents are particularly common, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for iminium ions over aldehydes. arkat-usa.org A study detailing the synthesis of a related compound, (3aR,8aR)-4-(3-Bromobenzyl)decahydropyrrolo[3,2-b]azepine, utilized 3-bromobenzaldehyde (B42254) and the corresponding amine with NaBH₃CN as the reducing agent in the presence of acetic acid. acs.org The reaction of 4-bromobenzaldehyde with aniline (B41778) has been successfully achieved using a sodium borohydride/cation exchange resin system, demonstrating high yields and simple work-up procedures. redalyc.org
| Carbonyl Precursor | Amine | Reducing Agent | Typical Conditions |
| 4-Bromobenzaldehyde | Azepane | NaBH(OAc)₃ | Dichloromethane (DCM), room temp. |
| 4-Bromobenzaldehyde | Azepane | NaBH₃CN / Acetic Acid | Methanol (B129727) (MeOH), reflux |
| 4-Bromobenzaldehyde | Azepane | NaBH₄ / Acetic Acid | Benzene (B151609), reflux |
| 4-Bromobenzaldehyde | Azepane | α-picoline-borane / Acetic Acid | Methanol, Water, or Neat |
A table summarizing various conditions for reductive amination.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, are a powerful tool in synthetic chemistry for building molecular complexity. nih.gov Reactions like the Ugi and Passerini reactions are classic examples of MCRs. While MCRs have been developed for the synthesis of complex heterocyclic scaffolds, including some containing diazepine (B8756704) rings, their application for the direct and efficient synthesis of a relatively simple structure like this compound is not prominently documented. The high efficiency and straightforward nature of two-component methods like N-alkylation and reductive amination make them the preferred routes for this specific target. The power of MCRs is typically leveraged for creating more complex azepane derivatives where multiple points of diversity are introduced simultaneously.
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally friendly methods. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov
Transition metal catalysis offers powerful alternatives to classical methods, often proceeding under milder conditions with higher efficiency and selectivity.
Palladium: Palladium catalysts are exceptionally versatile in forming C-N bonds. mdpi.comnsf.govnih.gov Palladium-catalyzed N-alkylation (or N-benzylation) is a well-established process. For instance, cascade reactions involving palladium-catalyzed intermolecular amination have been used to construct complex N-arylbenzimidazoles, showcasing the catalyst's ability to facilitate C-N bond formation with high regioselectivity. nih.gov While often employed for more intricate systems, a palladium-catalyzed N-benzylation of azepane represents a viable, modern approach to synthesizing the target compound.
Rhodium: Rhodium catalysts are also highly effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgacs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine and subsequent reduction of the imine intermediate. acs.orgresearchgate.net Cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the N-alkylation of various amines with benzyl alcohols, offering excellent yields and selectivity. acs.orgresearchgate.net
Gold: Gold catalysis has emerged as a powerful tool for unique transformations, but typically not for simple N-alkylations. rsc.orgthieme-connect.deacs.org Research in this area has shown that gold catalysts are highly effective in synthesizing complex azepane derivatives, such as azepan-4-ones, through sophisticated annulation reactions. acs.org Other gold-catalyzed protocols have been developed for the N-benzylation of anilines using benzyl alcohols in water, but their application to aliphatic amines like azepane is less common. thieme.de For a direct synthesis of this compound, gold catalysis is generally not the method of choice, as its utility lies in more complex molecular constructions.
| Catalyst Metal | Typical Application in Azepane/Amine Synthesis | Relevance to this compound |
| Palladium | C-N cross-coupling, N-arylation, cascade reactions. nih.govmdpi.com | High: Direct catalytic N-benzylation is a feasible pathway. |
| Rhodium | N-alkylation of amines with alcohols via borrowing hydrogen. acs.orgresearchgate.net | High: A green catalytic alternative to reductive amination. |
| Gold | Synthesis of complex azepanones via annulation; benzylation of anilines. acs.orgthieme.de | Low: Primarily used for constructing complex scaffolds, not simple N-alkylation of aliphatic amines. |
A table summarizing the roles of selected transition metals in amine synthesis.
A key goal of green chemistry is the reduction or elimination of volatile organic solvents. nih.govnih.gov Significant progress has been made in developing solvent-free synthetic routes and in using water as a benign reaction medium.
One notable example is the one-pot reductive amination of aldehydes and ketones using α-picoline-borane, which can be performed effectively in methanol, water, or even under neat (solvent-free) conditions. The ability to conduct the reductive amination of 4-bromobenzaldehyde and azepane in water or without any solvent represents a substantial improvement in the environmental profile of the synthesis. unibe.ch
Furthermore, the catalytic N-alkylation of amines with alcohols, often termed a "borrowing hydrogen" reaction, is inherently green as it produces only water as a byproduct. rsc.org Solvent-free versions of this reaction have been reported, for example, using a solid base like sodium hydroxide (B78521) as the catalyst or employing specific ruthenium(II) complexes. rsc.org An iridium-catalyzed N-alkylation of amines with alcohols has also been successfully performed in water, demonstrating high activity and providing a green pathway to N-alkylated products. nih.gov These methods avoid the use of stoichiometric reagents and hazardous solvents, aligning with the principles of sustainable chemistry. lookchem.comrsc.orgdtu.dk
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of synthesizing azepane derivatives, microwave irradiation can significantly reduce reaction times from hours to mere minutes. ijrpr.com This method is considered an environmentally benign or "green" approach due to its efficiency and reduced energy consumption. ijrpr.comrsc.org
For the synthesis of N-substituted azepanes, microwave energy can be applied to the key bond-forming reactions. For instance, the intramolecular cyclization step to form the azepane ring or the N-alkylation of a pre-formed azepane can be expedited. Research on related heterocyclic systems has shown that using microwave irradiation can lead to high-purity products that require minimal post-reaction purification. ijrpr.com In one study on the synthesis of azepane precursors, microwave heating at 90 °C for one hour led to an 89% yield of the desired amine, a significant improvement over conventional heating methods. nih.gov The reaction of dihydroformazan with various reagents in a microwave oven for just one to two minutes has been shown to produce tetra-azepines, highlighting the speed of this technique. ijrpr.comsciensage.info This suggests that the N-alkylation of azepane with 4-bromobenzyl bromide could be efficiently achieved under microwave conditions, likely in the presence of a suitable base and solvent.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes ijrpr.com | Hours |
| Product Purity | High ijrpr.com | Variable, may require extensive purification |
| Energy Consumption | Reduced ijrpr.com | High |
| Environmental Impact | Lower, aligns with green chemistry principles ijrpr.com | Higher |
Photochemical Approaches to Azepane Ring Formation
Photochemistry offers unique pathways for the construction of complex molecular architectures, including the seven-membered azepane ring. These methods often involve light-induced rearrangements or cycloadditions that are not accessible through thermal means.
One notable photochemical strategy involves a formal [5+2] cycloaddition, where a five-atom unit and a two-atom unit are joined to form the seven-membered ring. thieme-connect.com A specific example is the photochemical rearrangement of N-vinylpyrrolidinones into azepin-4-ones, which serve as versatile precursors to densely functionalized azepane derivatives. nih.gov This transformation proceeds in good yields and allows for the conversion of readily available starting materials into the more complex azepane core in a two-step procedure. nih.gov
Another photochemical approach is the ring expansion of smaller rings. For example, photolysis of certain diazidonaphthalenes can result in the expansion of benzene rings to form novel azepinoazepines. rsc.org Similarly, a dearomative photochemical rearrangement of N-aminopyridinium salts under visible light irradiation can provide functionalized azepines in very good yields. organic-chemistry.org These methods focus on the synthesis of the core azepine or azepane structure, which would then be subjected to further reactions, such as N-alkylation with 4-bromobenzyl bromide, to yield the final target compound.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. This involves a systematic investigation of various parameters that influence the reaction's outcome.
Influence of Temperature, Pressure, and Reaction Time
The interplay of temperature, pressure, and reaction time is critical in directing the course of a chemical synthesis. In the synthesis of azepine derivatives, it has been observed that simply prolonging the reaction time does not necessarily lead to better yields and can, in fact, result in the formation of impurities. nih.gov
Temperature, in particular, can have a significant impact. In a study on the copper-catalyzed synthesis of functionalized azepines, a decrease in the reaction temperature from 90 °C to 70 °C, combined with other adjustments, led to an improved yield of the desired product. nih.gov This highlights that higher temperatures are not always beneficial and that an optimal temperature must be determined for each specific reaction. While pressure is less commonly a variable in standard laboratory syntheses of this type unless gaseous reagents are used, reaction time must be carefully monitored to maximize product formation while minimizing degradation or side reactions.
Table 2: Example of Reaction Condition Optimization for Azepine Synthesis
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 90 | 8 | 65 |
| 2 | 10 | 90 | 16 | 65 (with impurities) |
| 3 | 5 | 90 | 8 | 35 |
| 4 | 10 | 70 | 6 | 72 |
Data adapted from a study on the synthesis of CF3-containing azepine derivatives, illustrating the effect of varying conditions. nih.gov
Role of Solvents and Reagents in Reaction Efficiency
The choice of solvents and reagents is a determining factor in the efficiency and even the outcome of a synthetic transformation. For the N-alkylation of a secondary amine like azepane, the base is a crucial reagent. Using a strong base like cesium carbonate (Cs2CO3) can promote a one-pot alkylation/depyridylation sequence to furnish secondary amines in high yield. chemrxiv.org In the direct alkylation of secondary amines with alkyl halides, employing Hünig's base (N,N-Diisopropylethylamine) is effective in preventing the common side reaction of over-alkylation, which leads to the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net
The solvent can influence reaction rates and selectivity. In the synthesis of azepine derivatives, solvents such as THF, toluene (B28343), 1,2-dichloroethane (B1671644) (DCE), and 1,4-dioxane (B91453) have been tested, with 1,4-dioxane proving to be the optimal choice in one case. nih.gov
Furthermore, the choice of catalyst can dramatically alter the reaction product. In a silyl-aza-Prins cyclization to form azepanes, using indium trichloride (B1173362) (InCl3) as the Lewis acid catalyst selectively yields the desired azepane. nih.govresearchgate.net However, switching the catalyst to trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) results in the formation of tetrahydropyran (B127337) derivatives instead. nih.govresearchgate.net This demonstrates the critical role reagents play in controlling reaction pathways.
Isolation and Purification Techniques for Complex Organic Compounds
The final stage of any synthesis involves the isolation and purification of the target compound from the reaction mixture. For complex organic molecules like this compound, this is a crucial step to ensure high purity.
A common and effective method is column chromatography on silica (B1680970) gel. nih.gov This technique separates compounds based on their polarity. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), often a mixture like petroleum ether/ethyl acetate, is passed through the column. nih.gov The components of the mixture travel down the column at different rates and are collected in separate fractions. The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
Other standard work-up procedures include cooling the reaction mixture, removing the solvent under reduced pressure (e.g., using a rotary evaporator), and then subjecting the residue to chromatography. nih.govresearchgate.net For compounds that are crystalline solids, purification can also be achieved by recrystallization, where the crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals. ijrpr.comsciensage.info
Advanced Structural and Conformational Analysis of 1 4 Bromobenzyl Azepane
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are essential for a definitive structural elucidation of 1-(4-Bromobenzyl)azepane, offering insights into its stereochemistry, regiochemistry, and electronic nature.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of this compound in solution. While specific high-resolution spectral data for this compound is not extensively detailed in the provided search results, the analysis of related structures, such as 1-(2-Bromobenzyl)azetidine-2-carboxamide and other N-benzylated azepanes, allows for a comprehensive interpretation of expected spectral features. acs.orgmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. For this compound, the spectrum would be characterized by distinct regions:
Aromatic Region: The protons on the 4-bromophenyl ring would typically appear as two doublets in the downfield region (approximately δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring.
Benzylic Protons: A singlet corresponding to the two protons of the methylene (B1212753) bridge (-CH₂-) connecting the phenyl ring and the azepane nitrogen would be expected around δ 3.5-3.8 ppm.
Azepane Ring Protons: The protons on the seven-membered azepane ring would produce a series of complex multiplets in the upfield region (approximately δ 1.5-3.0 ppm) due to their diastereotopic nature and spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would be the most downfield of the ring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key expected signals for this compound include:
Aromatic Carbons: Four distinct signals in the δ 120-140 ppm range. The carbon attached to the bromine atom (C-Br) would have a characteristic chemical shift, as would the ipso-carbon to which the benzyl (B1604629) group is attached.
Benzylic Carbon: A signal for the benzylic -CH₂- carbon, typically found in the δ 55-65 ppm range.
Azepane Carbons: Signals for the six carbons of the azepane ring would appear in the upfield region, generally between δ 25-60 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common, would provide direct information about the electronic environment of the nitrogen atom in the azepane ring. A single resonance would be expected, with a chemical shift indicative of a tertiary amine environment.
A summary of anticipated NMR data is presented below.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~ 7.0 - 7.5 | Doublet (d) |
| ¹H | Benzyl (Ar-CH₂-N) | ~ 3.5 - 3.8 | Singlet (s) |
| ¹H | Azepane (N-CH₂) | ~ 2.5 - 3.0 | Multiplet (m) |
| ¹H | Azepane (-CH₂-) | ~ 1.5 - 2.0 | Multiplet (m) |
| ¹³C | Aromatic (Ar-C) | ~ 120 - 140 | - |
| ¹³C | Benzyl (Ar-CH₂-N) | ~ 55 - 65 | - |
| ¹³C | Azepane (N-CH₂) | ~ 50 - 60 | - |
| ¹³C | Azepane (-CH₂-) | ~ 25 - 35 | - |
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental formula of a compound. For C₁₃H₁₈BrN, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. HRMS would confirm the calculated mass for C₁₃H₁₈BrN (267.0673 g/mol for the ⁷⁹Br isotope).
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and fragmented to provide structural information. A key fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond. This would likely lead to two major fragment ions: the 4-bromobenzyl cation (m/z 169/171) and the azepane ring fragment.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that separates compounds in a mixture before they enter the mass spectrometer. A rapid and sensitive LC-MS/MS method could be developed for the analysis of this compound, useful in various analytical applications. researchgate.net The method would involve optimizing chromatographic conditions to achieve good peak shape and separation, coupled with MS detection for sensitive and selective quantification. researchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and azepane groups are observed just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1250-1020 cm⁻¹ region.
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ range correspond to the carbon-carbon stretching vibrations within the benzene ring. An out-of-plane bending band around 820 cm⁻¹ would be indicative of 1,4-disubstitution on the benzene ring.
C-Br Stretching: A band in the far-infrared region, typically between 600 and 500 cm⁻¹, would correspond to the C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the non-polar bonds, such as the C=C bonds in the benzene ring and the C-Br bond, often produce strong signals in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | ~ 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₂- | ~ 3000 - 2850 |
| C=C Stretch (Aromatic) | Ar C=C | ~ 1600 - 1450 |
| C-N Stretch | Tertiary Amine | ~ 1250 - 1020 |
| C-H Bend (p-substitution) | Ar-H | ~ 850 - 810 |
| C-Br Stretch | Ar-Br | ~ 600 - 500 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-bromophenyl group. The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring, typically in the 200-280 nm range, corresponding to π → π* electronic transitions. The bromine substituent can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.
X-ray Crystallography and Solid-State Structural Determination
While specific X-ray crystallographic data for this compound was not found in the searched literature, analysis of related structures provides significant insight into its likely solid-state conformation and packing. acs.orgnih.gov X-ray crystallography on analogous N-benzylated bicyclic azepanes has been successfully used to determine their absolute configuration and study their three-dimensional structure. acs.org Such an analysis for this compound would definitively establish bond lengths, bond angles, and the conformation of the seven-membered azepane ring, which typically adopts a flexible twist-chair or boat-like conformation.
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. scirp.org For this compound, several key interactions would be expected to dictate its crystal packing. nih.govresearchgate.net
Halogen Bonding: The bromine atom is a key player in directing crystal packing. As a halogen bond donor, the electropositive region on the bromine atom (the σ-hole) can interact favorably with nucleophilic atoms like nitrogen or oxygen from neighboring molecules. More commonly, C-Br···π(arene) interactions, where the bromine atom is positioned over the π-system of an adjacent benzene ring, are a significant packing force in brominated aromatic compounds. mdpi.com
C-H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with C-H bonds from the azepane or benzyl groups of adjacent molecules.
In contrast to molecules with strong hydrogen bond donors (like N-H or O-H), the packing of this compound would be dominated by these weaker, yet collectively significant, interactions involving the bromo-aromatic moiety. mdpi.com
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the study of molecular compounds. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from its structural features and studies of analogous compounds.
The molecule's conformational flexibility, arising from the azepane ring and the rotation around the benzyl-nitrogen bond, suggests that different conformers could be "frozen" into distinct crystal lattices under various crystallization conditions (e.g., solvent, temperature, pressure). This could lead to polymorphs with different physical properties, such as melting point, solubility, and stability.
For instance, studies on similarly substituted piperazine (B1678402) compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, have detailed their crystallization in specific space groups, with the piperazine ring adopting a chair conformation. nih.gov The presence of the bromine atom and the aromatic rings allows for a variety of intermolecular interactions, including C-H⋯O and C-H⋯π interactions, which can influence crystal packing. nih.gov It is plausible that this compound would also exhibit a complex interplay of intermolecular forces, including those involving the bromine atom, which could stabilize different packing arrangements and lead to polymorphism. The specific polymorphs obtained would depend on the subtle energetic balance between intramolecular conformation and intermolecular crystal packing forces.
Conformational Analysis and Dynamic Behavior
The dynamic nature of this compound in solution is a key aspect of its stereochemistry. This behavior is primarily characterized by the conformational flexibility of the azepane ring and the rotation about the C-N bonds.
Azepane Ring Conformations (e.g., Chair, Boat, Twist-Boat)
The seven-membered azepane ring is inherently more flexible than its six-membered piperidine (B6355638) counterpart, and it can adopt several low-energy conformations. nih.gov The most stable conformations are typically variations of the chair and boat forms. For the unsubstituted azepane ring, the twist-chair conformation is often calculated to be the most stable.
However, the introduction of a large substituent on the nitrogen atom, such as the 4-bromobenzyl group, significantly influences the conformational equilibrium. The steric demand of the substituent can destabilize certain conformations and favor others where steric hindrance is minimized. The primary conformations considered for the azepane ring are:
Chair Conformation: A puckered conformation that minimizes angle strain.
Boat Conformation: Another puckered form, which is generally higher in energy than the chair due to torsional strain and transannular interactions.
Twist-Boat/Twist-Chair: Intermediate conformations that can relieve some of the strain present in the pure boat or chair forms.
| Conformation Family | Key Characteristics | Expected Stability for this compound |
| Chair | Multiple variations (e.g., twist-chair) exist. Generally lower in energy. | High - A twist-chair form is a likely ground state conformation. |
| Boat | Also exists in various forms (e.g., twist-boat). Generally higher in energy due to eclipsing interactions. | Lower - Likely serves as a transition state or a minor conformer. |
Rotational Barriers and Conformational Isomerism
Rotational barriers are the energy hurdles that must be overcome for a molecule to convert between different conformations. For this compound, two key rotational barriers are of primary interest: the barrier to ring inversion of the azepane moiety and the barrier to rotation around the N-CH₂ (benzyl) bond.
In N-benzhydrylformamides, which also feature a bulky N-substituent, the rotational barrier for the formyl group was calculated to be around 20–23 kcal/mol. nih.gov While not a direct comparison, this indicates that rotation around a substituted nitrogen can be significantly hindered. For this compound, the rotation of the 4-bromobenzyl group would likely have a barrier high enough to potentially allow for the observation of distinct rotamers at low temperatures.
| Rotational Process | Estimated Energy Barrier (kcal/mol) | Method of Estimation |
| Azepane Ring Inversion | 5 - 10 | Analogy with other cycloheptane/azepane systems |
| N-CH₂ Bond Rotation | 10 - 20 | Analogy with N-benzyl systems and computational studies acs.orgnih.gov |
Note: The values in this table are estimations based on related systems and are not experimentally determined for this compound.
Temperature-Dependent Spectroscopic Studies of Conformational Dynamics
Temperature-dependent spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the dynamic conformational behavior of molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that correspond to different conformational processes.
At high temperatures, if the rate of conformational exchange (e.g., ring inversion or bond rotation) is fast on the NMR timescale, the spectrum will show averaged signals for the atoms involved. As the temperature is lowered, the rate of exchange decreases. If the energy barrier is high enough, a temperature will be reached (the coalescence temperature, Tc) where the single averaged peak broadens and then splits into multiple distinct peaks corresponding to the individual conformers.
For this compound, variable-temperature ¹H or ¹³C NMR could be used to study:
Azepane Ring Dynamics: The protons on the azepane ring are diastereotopic and would be expected to show complex splitting patterns. As the temperature is lowered, the slowing of ring inversion could lead to significant broadening and eventual decoalescence of these signals, allowing for the calculation of the energy barrier to inversion.
N-Benzyl Rotation: The two benzylic protons (CH₂) are also diastereotopic due to the chiral nitrogen environment (in a fixed ring conformation) and should appear as a pair of doublets (an AB quartet). Rotation around the N-CH₂ bond can interchange their environments. If this rotation is slow enough at accessible temperatures, changes in these signals could be used to quantify the rotational barrier. acs.org
Studies on other flexible molecules have successfully used this methodology. For example, dynamic NMR was used to determine rotational barriers in N-benzhydrylformamides, with coalescence temperatures around 110 °C for formyl group rotation. nih.gov Similar experiments on this compound would provide crucial data on its conformational energy landscape.
Theoretical and Computational Investigations of 1 4 Bromobenzyl Azepane
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for conformational analysis and understanding intermolecular interactions.
The azepane ring in 1-(4-Bromobenzyl)azepane is flexible, and MD simulations can be used to explore its various possible conformations. This process, known as conformational sampling, helps in identifying the most stable conformations and understanding the energy landscape of the molecule. The potential energy surface (PES) describes the energy of a molecule as a function of its geometry and is fundamental for understanding chemical reactions and conformational changes. aps.orgosti.gov
The solvent can have a significant impact on the conformation and reactivity of a molecule. nih.gov MD simulations can explicitly include solvent molecules to study these effects. nih.gov The presence of a solvent can stabilize certain conformations and influence the energy barriers of reactions. nih.govmdpi.com For example, the reaction of primary amines with CO2 is highly dependent on the solvent environment. mdpi.com Computational models can investigate the influence of different solvents on reaction mechanisms and rates. nih.gov
Structure-Reactivity Relationship Predictions (Non-Biological)
The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic distribution. Computational methods, particularly those based on quantum mechanics, can quantify various molecular properties that govern its reactivity. These descriptors provide a basis for predicting how the molecule will behave in different chemical environments, outside of a biological context.
Key aspects of its structure that influence reactivity include the conformational flexibility of the seven-membered azepane ring, the electronic nature of the 4-bromobenzyl group, and the interplay between these two moieties. The bromine atom, being electronegative, withdraws electron density from the benzene (B151609) ring through an inductive effect, while also donating electron density via resonance. The tertiary amine within the azepane ring, with its lone pair of electrons, represents a nucleophilic center.
Computational analyses, such as Density Functional Theory (DFT), can be used to calculate a range of molecular descriptors that predict reactivity. These include parameters like ionization potential, electron affinity, and global hardness and softness. For instance, a lower ionization potential would suggest an increased ease of oxidation, while a higher electron affinity would indicate a greater propensity to accept an electron.
The following table illustrates the types of molecular descriptors that could be calculated for this compound and how they relate to its reactivity. The values presented are hypothetical, representing typical outputs from a computational analysis.
| Molecular Property | Hypothetical Calculated Value | Predicted Reactivity Implication |
| Ionization Potential | 8.2 eV | Moderate susceptibility to oxidation. |
| Electron Affinity | 0.5 eV | Low propensity to be reduced. |
| Global Hardness | 3.85 eV | Indicates high kinetic stability. |
| Global Softness | 0.26 eV⁻¹ | Indicates low polarizability and reactivity. |
| Dipole Moment | 2.1 Debye | Suggests moderate polarity, influencing solubility and intermolecular interactions. |
These theoretical predictions provide a foundational understanding of the molecule's intrinsic chemical stability and potential for undergoing various types of non-biological reactions.
Prediction of Reaction Sites and Mechanisms
A primary application of computational chemistry is the identification of reactive sites within a molecule. For this compound, this involves pinpointing the atoms or regions most susceptible to electrophilic or nucleophilic attack. This is commonly achieved through the analysis of the molecule's electrostatic potential (ESP) map and its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The ESP map visually represents the charge distribution across the molecule. Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack. For this compound, the most negative potential would be localized on the nitrogen atom of the azepane ring due to its lone pair of electrons, making it a prime nucleophilic center. The bromine atom would also exhibit a region of negative potential.
Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. These areas are expected to be found on the hydrogen atoms of the azepane ring and the benzylic methylene (B1212753) bridge.
Frontier Molecular Orbital Theory provides a more quantitative prediction.
The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the azepane nitrogen, confirming its role as the principal nucleophilic site.
The LUMO represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to be distributed over the aromatic ring and the C-Br bond, suggesting that these are the most likely sites for nucleophilic attack or electron acceptance.
The following table summarizes the predicted reactive sites based on these computational models.
| Reactive Site | Computational Indicator | Predicted Type of Reaction |
| Azepane Nitrogen | High HOMO density, Negative ESP | Nucleophilic attack (e.g., alkylation, protonation) |
| Aromatic Ring Carbon (ortho/para to Br) | LUMO density | Susceptible to nucleophilic aromatic substitution under specific conditions |
| Benzylic Carbon | Positive ESP character | Potential site for nucleophilic attack |
| Carbon-Bromine Bond | LUMO localization | Site for reactions involving cleavage of the C-Br bond (e.g., in cross-coupling reactions) |
These predictions are invaluable for understanding and designing chemical transformations involving this compound, allowing chemists to anticipate reaction outcomes and devise synthetic strategies.
Computational Design of Novel this compound Derivatives
Computational chemistry is not only a tool for analysis but also a platform for molecular design. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its properties. This rational design process is far more efficient than traditional trial-and-error synthesis.
The design of novel derivatives could focus on tuning specific electronic or steric properties. For example, to enhance the nucleophilicity of the azepane nitrogen, electron-donating groups could be substituted onto the azepane ring. Conversely, to alter the reactivity of the aromatic ring, the bromine atom could be replaced with other functional groups.
A typical computational design workflow would involve:
Defining a Target Property: For instance, increasing the molecule's polarity or altering its HOMO-LUMO gap.
Generating Virtual Derivatives: Creating a library of new structures by adding or replacing functional groups at specific positions.
Calculating Properties: Running quantum chemical calculations for each virtual derivative to predict the target property.
Analyzing Results: Identifying the derivatives that exhibit the desired characteristics.
The table below illustrates a hypothetical computational design study aimed at modifying the electronic properties of this compound.
| Derivative | Modification | Predicted Change in HOMO-LUMO Gap | Predicted Change in Dipole Moment | Design Rationale |
| Derivative A | Replace Br with NO₂ | Decrease | Increase | Enhance electrophilicity of the aromatic ring. |
| Derivative B | Replace Br with OCH₃ | Increase | Decrease | Increase electron density in the aromatic ring. |
| Derivative C | Add a methyl group to the azepane ring | Negligible change | Slight increase | Increase steric hindrance around the nitrogen. |
| Derivative D | Replace azepane with morpholine | Increase | Increase | Introduce another heteroatom to alter solubility and hydrogen bonding capabilities. |
This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources in the discovery of new molecules with tailored chemical functions.
Chemical Reactivity and Transformations of 1 4 Bromobenzyl Azepane
Reactions at the Azepane Nitrogen
The nitrogen atom within the seven-membered azepane ring is a key site for chemical reactions. Its basicity and nucleophilicity enable transformations such as oxidation, quaternization, and the formation of amides and sulfonamides.
N-Oxidation and N-Quaternization Reactions
The tertiary amine of the azepane ring can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different biological activities compared to the parent amine.
Furthermore, the nitrogen atom can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This N-quaternization reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's physical and biological properties. For instance, N-methylation with methyl triflate has been used in the synthesis of related fused heterocyclic systems. nih.gov
Amide and Sulfonamide Formation
The formation of an amide bond is a fundamental transformation in organic chemistry. acs.orgnih.govorganic-chemistry.org While direct acylation of the azepane nitrogen in 1-(4-bromobenzyl)azepane is not a typical reaction due to the stability of the tertiary amine, related structures can be synthesized through various routes. For example, amide derivatives of azepane have been synthesized and studied. acs.orgresearchgate.net
Similarly, sulfonamides can be formed by reacting a primary or secondary amine with a sulfonyl chloride. In the context of this compound, while it is a tertiary amine, related azepane sulfonamide structures have been reported. For instance, N-(2-amino-4,6-dibromophenyl)azepane-1-sulfonamide has been documented, showcasing the formation of a sulfonamide bond with the azepane nitrogen. nih.gov Another related compound, 1-((4-Bromophenyl)sulfonyl)azepane, further illustrates the formation of a sulfonamide linkage with the azepane ring. sigmaaldrich.comchemscene.com
Reactions Involving the Bromobenzyl Moiety
The bromobenzyl portion of the molecule offers a different set of reactive possibilities, primarily centered around the bromine atom and the aromatic ring.
Aromatic Substitution Reactions on the Bromobenzyl Ring
The benzene (B151609) ring, activated by the bromine atom, can undergo electrophilic aromatic substitution reactions. wku.edulibretexts.org The position of further substitution is directed by the existing substituents. The bromine atom is an ortho-, para-director, while the benzyl (B1604629) group is also an ortho-, para-director. However, these reactions can sometimes lead to a mixture of products and may require harsh conditions. wku.edu
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the phenyl ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netscielo.br
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.orgnih.gov This method is highly efficient for creating new carbon-carbon bonds and is widely used in the synthesis of complex molecules, including pharmaceuticals. researchgate.netlibretexts.org The reaction of this compound with a suitable boronic acid would yield a biaryl product.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov This reaction is a valuable method for the synthesis of stilbenes and other vinyl-substituted aromatic compounds. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.comresearchgate.net This is a reliable method for synthesizing aryl-substituted alkynes. The reaction of this compound with a terminal alkyne would result in the corresponding 1-(4-(alkynyl)benzyl)azepane derivative.
A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | Biaryl |
| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-substituted Alkyne |
Reduction of the Bromine Atom (e.g., Hydrogenolysis)
The bromine atom can be removed from the aromatic ring through reduction. A common method for this transformation is catalytic hydrogenolysis. This reaction typically involves treating the bromo compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process replaces the bromine atom with a hydrogen atom, yielding 1-benzylazepane (B6596673).
Ring-Opening and Ring-Contraction Reactions of the Azepane Moiety
The azepane ring is a saturated, seven-membered heterocycle. While it possesses some ring strain compared to a six-membered piperidine (B6355638) ring, it is generally stable and does not readily undergo ring-opening or contraction reactions under standard conditions. chemistrysteps.comyoutube.com Such transformations typically require specific reagents designed to cleave C-N bonds or induce skeletal rearrangements.
Ring-Opening Reactions
A classic method for the cleavage of cyclic tertiary amines is the Von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). wikipedia.org In this reaction, the tertiary nitrogen atom of the azepane ring attacks the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium intermediate. wikipedia.org The bromide ion then acts as a nucleophile, attacking one of the α-carbon atoms of the azepane ring in an SN2 reaction. wikipedia.org This attack leads to the cleavage of a C-N bond and the opening of the ring, ultimately yielding an N-cyano-N-(4-bromobenzyl)-7-bromoheptylamine. While this reaction has been effectively applied to cleave the strained rings of azetidines researchgate.netmedsci.cn, its application to this compound, though mechanistically plausible, is not extensively documented in dedicated studies.
Alternative reagents, such as chloroformates, have also been used in Von Braun-type reactions for N-demethylation and ring cleavage. wikipedia.org Other ring-opening strategies could involve reductive cleavage under specific catalytic conditions, though these are less common for simple N-alkyl azepanes.
Ring-Contraction Reactions
Ring-contraction reactions of a simple, saturated azepane ring like that in this compound are synthetically challenging and generally unfavorable. Such rearrangements often proceed through carbocationic intermediates or require specific adjacent functional groups that can facilitate a skeletal reorganization, such as the Wolff rearrangement of α-diazoketones or the Favorskii rearrangement of α-halo ketones. wikipedia.orgnih.gov For instance, the ring contraction of a cycloheptanol (B1583049) derivative to a six-membered ring can be driven by the formation of a more stable carbocation intermediate after the loss of water. chemistrysteps.com Similarly, the contraction of cyclohexane (B81311) epoxides to five-membered carbonyl compounds is catalyzed by Lewis acids that activate the epoxide for rearrangement. chemistrysteps.com Since this compound lacks these functionalities, direct one-carbon ring contraction is not a typical reaction pathway.
Stereoselective Transformations and Chiral Synthesis Approaches
The synthesis of enantiomerically pure azepane derivatives is of significant interest due to their presence in many biologically active compounds. acs.orgnih.gov Stereoselective synthesis can be achieved through various methods, including using chiral starting materials, applying chiral catalysts, or resolving a racemic mixture.
One effective strategy involves the diastereoselective alkylation of chiral precursors. For example, highly substituted and diastereomerically enriched azepanes can be synthesized from chiral seven-membered rings fused to tetrazoles. nih.gov Alkylation of these precursors occurs with high diastereoselectivity, which is controlled by the existing stereocenters on the ring, allowing for the construction of new stereocenters, including quaternary ones. nih.gov The tetrazole group can later be reduced to yield the corresponding substituted secondary amine. nih.gov
Another powerful approach is chemoenzymatic synthesis. Enantioenriched 2-aryl azepanes can be generated through the asymmetric reductive amination of precursor molecules using imine reductases. nyu.edu These chiral amines can then be converted to N'-aryl ureas, which undergo rearrangement upon treatment with a base, leading to previously inaccessible enantioenriched 2,2-disubstituted azepanes via a configurationally stable benzyllithium (B8763671) intermediate. nyu.edu
Ring expansion of smaller, more readily available chiral rings is also a viable method. Diastereomerically pure azepane derivatives have been prepared via the stereoselective and regioselective ring expansion of piperidines. rsc.org The synthesis of fused chiral azepanes has been accomplished starting from pyrrolocyclohexanone, proceeding through a Beckmann rearrangement of an oxime intermediate to form a lactam, which is subsequently reduced to the azepane ring. acs.org
The table below outlines a representative approach for synthesizing a chiral bicyclic azepane containing a bromobenzyl group, illustrating a concrete synthetic pathway. acs.org
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | Oxime Formation | Hydroxylamine, Stereoselective conditions | E-oxime | Conversion of a ketone to its corresponding E-oxime. |
| 2 | Beckmann Rearrangement | Tosylation followed by rearrangement | Lactam | Ring expansion of the six-membered ring to a seven-membered lactam (azepan-2-one). |
| 3 | Lactam Reduction | LiAlH₄ | Fused Azepane Diamine | Reduction of the amide within the lactam to a secondary amine, forming the azepane ring. |
| 4 | N-Alkylation | 3-Bromobenzaldehyde (B42254), NaBH₃CN, AcOH | (3aR,8aR)-4-(3-Bromobenzyl)decahydropyrrolo[3,2-b]azepine | Introduction of the bromobenzyl group via reductive amination. |
| 5 | Chiral Resolution | Chiral-phase HPLC | Enantiomerically pure (R,R) and (S,S) isomers | Separation of enantiomers to yield optically pure compounds. |
Mechanistic Studies of this compound Reactions and Intermediates
While specific mechanistic studies focused exclusively on this compound are not widely published, the reaction mechanisms can be inferred from its structure and the known reactivity of related compounds.
Intermediates in C-N Bond Cleavage and Formation
Reactions involving the tertiary amine are expected to proceed through charged intermediates. In the Von Braun reaction , the initial step is a nucleophilic attack by the azepane nitrogen on cyanogen bromide, forming a quaternary cyanoammonium salt as a key intermediate. wikipedia.org The subsequent ring-opening involves an SN2 attack by the bromide ion on an α-carbon, proceeding through a corresponding transition state. wikipedia.org
Intermediates in Metal-Catalyzed Reactions
The bromophenyl group allows for various palladium- or copper-catalyzed cross-coupling reactions. For instance, a Rosenmund-von Braun reaction (cyanation of the aryl bromide) likely involves the formation of a Cu(III) species via oxidative addition of the aryl bromide to a Cu(I) complex, followed by reductive elimination to form the nitrile product. organic-chemistry.org Similarly, Ullmann-type reactions would proceed through analogous organocopper intermediates. acs.orgresearchgate.net A plausible mechanism for an Ullmann-type annulation/rearrangement cascade involves the oxidative addition of a copper(I) catalyst to the C-Br bond to form a Cu(III)-intermediate , which then undergoes intramolecular nucleophilic attack by the amine nitrogen. acs.org
Intermediates in Rearrangements
Hypothetical ring contraction or expansion reactions would proceed via carbocationic intermediates. chemistrysteps.comyoutube.com For example, a rearrangement could be initiated by the departure of a leaving group, generating a carbocation that triggers a 1,2-alkyl shift, leading to the contracted or expanded ring structure. chemistrysteps.comyoutube.com Gold-catalyzed syntheses of azepines from different precursors have been shown to proceed through allylgold intermediates generated from gold-stabilized vinylcarbenoids. nih.gov
The table below summarizes potential intermediates in reactions involving this compound or its precursors.
| Intermediate Type | Associated Reaction | Formation Mechanism | Subsequent Fate |
|---|---|---|---|
| Quaternary Ammonium Salt | Von Braun Reaction, Alkylation | Nucleophilic attack of the azepane nitrogen on an electrophile (e.g., BrCN). wikipedia.org | Undergoes nucleophilic attack at an α-carbon, leading to C-N bond cleavage (ring opening). wikipedia.org |
| Organocopper(III) Species | Ullmann / Rosenmund-von Braun Coupling | Oxidative addition of the C-Br bond to a Cu(I) catalyst. organic-chemistry.orgacs.org | Undergoes reductive elimination to form a new C-C or C-Nu bond. organic-chemistry.org |
| Carbocation | Skeletal Rearrangements (Hypothetical) | Loss of a leaving group from an adjacent carbon. chemistrysteps.com | Undergoes 1,2-alkyl shift leading to ring contraction or expansion. chemistrysteps.comyoutube.com |
| Benzyllithium Species | Chemoenzymatic Synthesis/Rearrangement | Deprotonation of a precursor N'-aryl urea (B33335) with a strong base. nyu.edu | Stereospecific transfer of the aryl group to the 2-position of the azepane ring. nyu.edu |
Synthesis and Chemical Research of 1 4 Bromobenzyl Azepane Derivatives and Analogues
Design Principles for Analogues with Modified Substituents
The design of analogues is guided by established principles of medicinal chemistry and materials science, aiming to create novel compounds with tailored characteristics. This often involves altering electronic properties, steric bulk, and conformational flexibility through precise structural modifications.
A comparative table of related halogenated N-benzyl heterocycles illustrates the commonality of this design principle.
| Compound Name | Halogen | Heterocycle |
| 1-(4-Bromobenzyl)azepane | Bromine | Azepane |
| 1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine | Chlorine | Fused Pyrazole-Azepine |
| 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane | Fluorine | Piperidine (B6355638)/Azepane |
This table showcases examples of different halogens on the benzyl (B1604629) ring of various nitrogen-containing heterocyclic compounds found in the literature.
Moving beyond halogens, the 4-position of the benzyl ring can be functionalized with a wide array of alkyl or aryl groups. This is often achieved by leveraging the reactivity of the bromo-substituent in the parent compound, this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds. For example, reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst could yield analogues with various aryl or alkyl groups at the para-position. This strategy allows for the introduction of diverse functionalities, significantly expanding the chemical space around the core scaffold.
The seven-membered azepane ring is a key structural feature, but its modification offers another avenue for creating analogues. researchgate.net The synthesis of N-benzyl derivatives of other saturated heterocycles, such as pyrrolidine (B122466) (five-membered ring) and piperidine (six-membered ring), is well-documented and provides a basis for comparison. ifremer.frresearchgate.netresearchgate.net The size of the ring influences its conformational flexibility and basicity, which can be critical for its interactions. mdpi.comnih.gov
| Heterocycle | Ring Size | Common N-Benzyl Derivative |
| Pyrrolidine | 5-membered | N-Benzylpyrrolidine |
| Piperidine | 6-membered | N-Benzylpiperidine |
| Azepane | 7-membered | N-Benzylazepane |
This table compares the ring sizes of common saturated nitrogen heterocycles used in the design of analogues.
Synthetic Strategies for Analogous Compounds
The efficient creation of libraries of these analogues requires robust and flexible synthetic strategies. Modern organic synthesis provides several powerful approaches to achieve this goal.
Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large libraries of related compounds from a set of common building blocks. nih.govwikipedia.orgnih.gov These high-throughput methods are particularly well-suited for exploring structure-activity relationships. For nitrogen-containing heterocycles like azepane, solid-phase synthesis is a core technology. nih.gov In this approach, a starting material is anchored to a solid support, and subsequent reagents are added in a stepwise fashion to build a library of compounds, which can then be cleaved from the support for analysis. wikipedia.org Such techniques could be applied to generate a diverse library of 1-benzylazepane (B6596673) analogues by varying both the benzyl halide and the azepane-like precursors in a parallel fashion.
Divergent synthesis is a strategy where a single, common intermediate is used to create a wide range of structurally distinct products. wikipedia.orgbeilstein-journals.orgnih.gov this compound is an ideal precursor for such an approach. The bromine atom serves as a versatile chemical handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net
For example, starting from this compound, a multitude of analogues can be synthesized:
Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids can introduce new aromatic or unsaturated moieties.
Buchwald-Hartwig Amination: Reaction with different amines can lead to the formation of 4-amino-substituted benzyl derivatives. rsc.org
Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl groups.
Cyanation: Introduction of a cyano group can provide a precursor for further transformations into acids, amides, or amines.
This divergent approach is highly efficient, as it allows for the late-stage functionalization of a common core structure, enabling the rapid generation of a focused library of analogues with diverse substituents on the benzyl ring. wikipedia.org
Comparative Studies of Reactivity and Structure within Analogous Series
The chemical behavior of this compound is deeply rooted in the structural and electronic properties of its core components: the seven-membered azepane ring and the substituted benzyl group. Comparative studies involving its analogues—compounds with variations in the heterocyclic ring, the aromatic substituent, or the linking moiety—provide crucial insights into structure-reactivity relationships.
The reactivity of the azepane nitrogen is also influenced by the nature of its substituent. In analogues where the azepane ring is fused with other heterocyclic systems, such as in triazolo[4,3-a]azepine derivatives, the conformational freedom of the seven-membered ring is further constrained, impacting its chemical properties. nuph.edu.ua
Comparative studies on N-substituted azacycles highlight the importance of ring size. For instance, research comparing azepane-based compounds to their piperidine (six-membered ring) and pyrrolidine (five-membered ring) counterparts often reveals distinct differences in biological activity and chemical reactivity. rsc.orgscispace.com A study on proteasome deubiquitinase inhibitors found that compounds with a central azepane ring were more potent than their piperidine-based analogues. scispace.com Furthermore, enantioselective reactions at the carbon adjacent to the nitrogen (the α-position) have been successfully carried out on azepane-derived amines, demonstrating that the ring structure is amenable to complex stereocontrolled transformations. acs.org
The electronic nature of the aromatic ring substituent also plays a critical role. The bromine atom in the para-position of the benzyl group in this compound is an electron-withdrawing group, which can influence the reactivity of the benzylic position and the aromatic ring itself (e.g., in cross-coupling reactions). In a study of bicyclic azepane analogues, variations in halogen substituents on the benzyl ring led to significant differences in biological target affinity, underscoring the sensitivity of molecular interactions to electronic and steric changes on the aromatic moiety. acs.org
Table 1: Comparative Structural Data of Azepane and Related Heterocycles
| Feature | Azepane | Cycloheptane | 1H-Azepine (unsaturated) |
| Hybridization of Ring Atoms | sp³ | sp³ | sp² |
| Typical Conformation | Twist-chair, Chair acs.org | Twist-chair, Chair acs.org | Boat journals.co.za |
| Key Bond Angle (Calculated) | C-N-C: ~116.2° nih.gov | C-C-C: ~114.8-116.9° nih.gov | N/A |
| Key Structural Feature | Flexible, strained 7-membered ring with a nitrogen heteroatom. | Flexible 7-membered carbocycle. | 8π-antiaromatic system, avoids planarity. journals.co.za |
Functionalization for Chemical Probes in Mechanistic Research (e.g., Fluorescent Tags, Affinity Labels, without clinical implications)
The development of chemical probes is essential for elucidating the mechanisms of biological processes and identifying molecular targets of bioactive compounds. A fully functional chemical probe typically incorporates three key elements: a ligand for selective binding, a reporter group for detection (like a fluorophore or affinity tag), and a reactive group for covalent cross-linking to the target. nih.gov The this compound scaffold can be systematically modified to create such probes for use in chemical biology research, entirely separate from any clinical applications.
One strategy involves introducing a photoreactive group, which upon activation by UV light, forms a covalent bond with nearby molecules, effectively "trapping" the interacting protein. Common photoreactive groups include diazirines and benzophenones. nih.gov For example, the 4-bromobenzyl moiety of the parent compound could be replaced with a 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl group. This creates a photo-affinity label that retains the core azepane structure while enabling covalent cross-linking to its binding partners in a research setting.
Another critical functionalization is the incorporation of a reporter tag or a handle for its subsequent attachment. An alkyne group is a widely used handle because it can undergo highly specific and efficient bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the attachment of various reporter molecules, such as fluorescent dyes (e.g., rhodamine-azide) for visualization or biotin-azide for affinity-based purification and enrichment of the cross-linked protein-probe complexes.
A hypothetical design for a dual-functional probe based on the this compound scaffold is illustrated below. This probe would feature an alkyne handle for click chemistry and a photoreactive group for covalent labeling, making it a powerful tool for activity-based protein profiling and target deconvolution studies. The synthesis would involve modifying the benzyl portion of the molecule to incorporate these functionalities, while the azepane ring serves as the core binding scaffold.
Table 2: Components of a Functionalized this compound-Based Chemical Probe
| Component | Function | Example Moiety | Rationale |
| Binding Ligand | Provides selectivity for a specific protein target. | 1-Benzylazepane core | The foundational structure responsible for molecular recognition. |
| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine | A small, highly reactive photocrosslinker that minimizes perturbation to the parent molecule. nih.gov |
| Reporter Handle | Allows for detection or purification via bioorthogonal chemistry. | Terminal Alkyne | Enables "click" reaction with azide-functionalized tags (e.g., fluorophores, biotin) for downstream analysis. nih.gov |
Advanced Applications of 1 4 Bromobenzyl Azepane in Chemical Research
Role in Organic Synthesis as a Building Block or Intermediate
As a synthetic intermediate, 1-(4-Bromobenzyl)azepane offers a robust platform for the elaboration of more complex molecules. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, while the azepane ring can be incorporated into larger heterocyclic systems or can influence the pharmacological properties of the final compound.
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, and this compound has been identified as a useful precursor in this context. The azepane moiety itself is a privileged scaffold found in numerous biologically active compounds. The presence of the bromobenzyl group allows for its integration into more complex heterocyclic systems through intramolecular or intermolecular cyclization strategies.
For instance, derivatives of N-benzylazepane can be employed in the construction of fused heterocyclic systems. While direct examples using the 4-bromo isomer are not extensively detailed in the provided search results, the general principle involves leveraging the reactivity of the bromine atom for carbon-carbon or carbon-heteroatom bond formation. This can be achieved through well-established methodologies such as palladium-catalyzed cross-coupling reactions, which are instrumental in modern synthetic organic chemistry. The azepane nitrogen can act as an internal nucleophile in cyclization reactions, leading to the formation of polycyclic structures containing the azepane ring.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and operational complexity. taylorfrancis.comnih.gov While the direct application of this compound as a primary scaffold in prominent MCRs like the Ugi or Passerini reactions is not explicitly documented in the available literature, its structural motifs suggest potential utility. wikipedia.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net For instance, the secondary amine functionality of the azepane ring could, in principle, participate as the amine component in such reactions.
The general schemes for Ugi and Passerini reactions are well-established and rely on the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (for Ugi) or just the first three components (for Passerini). wikipedia.orgresearchgate.netnih.govnih.govnih.gov The incorporation of a complex amine like this compound would lead to highly functionalized and sterically demanding products. The bromobenzyl group would be retained in the final product, offering a site for further synthetic modifications.
Applications in Catalysis
The field of catalysis continuously seeks novel ligand architectures to enhance the efficiency, selectivity, and scope of chemical transformations. The structural features of this compound and its derivatives present opportunities for their application as ligands in metal-catalyzed reactions and as organocatalysts.
The design of effective ligands is crucial for the success of these coupling reactions, influencing factors such as catalytic activity, stability of the catalytic species, and selectivity of the reaction. The bromo-substituent on the phenyl ring of this compound could potentially engage in secondary interactions with the metal center or influence the electronic properties of the ligand.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amines are a prominent class of organocatalysts, and chiral derivatives of azepane have been explored for their catalytic potential. nih.govrsc.orgnih.govresearchgate.netresearchgate.net For example, chiral binaphthylazepine derivatives have been successfully employed as organocatalysts in various asymmetric transformations. nih.gov
While this compound itself is achiral, the synthesis of chiral versions, for instance, by introducing stereocenters on the azepane ring or by creating atropisomeric chirality, could lead to novel organocatalysts. These catalysts could potentially be applied in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The benzyl (B1604629) group can play a role in creating a specific chiral environment around the catalytic nitrogen atom.
Research in Material Science and Polymer Chemistry
The unique combination of a reactive bromine atom and a heterocyclic amine makes this compound an interesting monomer or functionalizing agent for the development of new materials and polymers with tailored properties.
The presence of the bromobenzyl group allows for the incorporation of this molecule into polymer chains via polymerization of the corresponding vinyl- or acrylate-functionalized derivatives. Alternatively, the bromine atom can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with pendant azepane moieties. These functional polymers could exhibit interesting properties, such as stimuli-responsiveness, due to the pH-sensitive nature of the amine group in the azepane ring. nih.govkent.ac.uknih.govresearchgate.net The ability of the azepane nitrogen to coordinate with metal ions also opens up possibilities for creating metal-containing polymers or materials for applications in catalysis or sensing.
Furthermore, the bromo-functionalized aromatic ring can be exploited for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tune the material's properties for specific applications. While specific examples of polymers derived from this compound are not detailed in the provided search results, the general strategies for creating functional polymers from similar building blocks are well-established in polymer chemistry.
Monomer or Cross-linking Agent in Polymer Synthesis
The bifunctional nature of this compound suggests its potential utility as a monomer in polymerization reactions. The presence of the reactive C-Br bond on the benzyl group allows it to participate in various coupling reactions, which are fundamental to the formation of polymer chains. For instance, it could theoretically be used in polycondensation reactions or as a monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where the bromo-group can act as an initiator.
Furthermore, the azepane nitrogen offers a site for further functionalization or can be involved in acid-base interactions, potentially influencing the properties of the resulting polymer. The entire molecule could also serve as a cross-linking agent. youtube.com By reacting the bromobenzyl group with suitable difunctional or polyfunctional polymer chains, it can create bridges between them, transforming linear polymers into a three-dimensional network. This process, known as cross-linking, significantly alters the mechanical and thermal properties of materials, leading to the formation of gels, elastomers, or thermosets. youtube.com While the fundamental reactivity of the molecule supports these applications, specific research detailing the use of this compound as a monomer or cross-linking agent is not extensively documented in the available literature.
Incorporation into Functional Materials (e.g., Luminescent Materials, Optoelectronics, Membranes)
The incorporation of azepane derivatives into functional materials has been an area of active research. Specifically, azepane-substituted compounds have been investigated for their luminescent properties. Research into a series of 4-azepane-substituted β-diketone ligands and their corresponding difluoroboron dyes has demonstrated their potential in developing multi-stimuli responsive fluorescent materials. nih.gov
One of the synthesized ligands in these studies featured a bromo-substitution on the phenyl ring, a structure closely related to this compound. This bromo-substituted ligand was found to exhibit more significant mechanochromic luminescence compared to its unsubstituted or methoxy-substituted counterparts. nih.gov Mechanochromism is a phenomenon where a material changes its color or luminescence properties in response to mechanical stress, such as grinding or shearing. This property is highly desirable for applications in sensors, security inks, and data storage. The study revealed that upon mechanical smearing, the bromo-substituted ligand (L-Br) showed a notable bathochromic shift (a shift to longer wavelengths) in its emission. rsc.org
The boron complexes of these ligands were also found to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state. nih.govrsc.org This is a crucial property for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. The combination of the electron-donating azepane group and the electron-withdrawing bromo-substituent can create intramolecular charge transfer (ICT) characteristics, which are often responsible for the observed solvatochromism and other stimuli-responsive behaviors. rsc.org These findings suggest that this compound could be a valuable building block for creating advanced functional materials with tunable optical and electronic properties.
Table 1: Luminescent Properties of Azepane-Substituted Functional Dyes
| Compound Type | Key Feature | Observed Phenomenon | Potential Application | Reference |
| Bromo-substituted β-diketone ligand | Azepane and Bromo-phenyl groups | Mechanochromic Luminescence (Bathochromic shift on smearing) | Mechanical stress sensors, Security materials | nih.govrsc.org |
| Difluoroboron complex of azepane-substituted ligand | Boron coordination | Aggregation-Induced Emission (AIE) | OLEDs, Bio-probes | nih.gov |
| Azepane-substituted dyes | Polarity sensitivity | Solvatochromism (Red-shifted emission in polar solvents) | Polarity sensors in chemical and biological systems | nih.gov |
Use as a Chemical Probe in Mechanistic Biological Studies (Strictly without clinical outcomes or therapeutic potential)
The structure of this compound makes it an interesting candidate for use as a chemical probe in fundamental biological research. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or nucleic acids, in a non-therapeutic context. The azepane moiety can engage in various non-covalent interactions, while the bromobenzyl group provides a reactive handle for covalent modification or a site for specific interactions.
Investigation of Molecular Interactions with Model Biomolecules (e.g., Proteins, Enzymes, DNA, purely mechanistic binding studies)
Understanding how small molecules interact with biomacromolecules is fundamental to biochemistry and molecular biology. This compound can be used in mechanistic studies to probe binding pockets and interaction surfaces of proteins and DNA. The tertiary amine of the azepane ring can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues on a protein's surface or the phosphate (B84403) backbone of DNA. The benzyl group can participate in hydrophobic and π-stacking interactions.
The bromine atom is particularly useful as it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Furthermore, the high electron density of the bromine atom makes it a useful label for biophysical techniques such as X-ray crystallography, where it can aid in solving the phase problem and identifying the binding site of the molecule on the biomacromolecule.
Enzyme Active Site Mapping (Mechanistic, not inhibitory effect for therapy)
The reactivity of the bromobenzyl group allows this compound to be used for mapping the active sites of enzymes. The benzyl bromide moiety is an electrophilic group that can react with nucleophilic amino acid residues commonly found in enzyme active sites, such as cysteine, histidine, or serine. This can lead to the formation of a covalent bond, effectively "tagging" the active site.
By incubating an enzyme with this compound and then using techniques like mass spectrometry-based proteomics, researchers can identify the specific amino acid residue that has been modified. This information is invaluable for understanding the enzyme's catalytic mechanism and the architecture of its active site. Such studies are purely mechanistic and aim to elucidate the fundamental principles of enzyme function, rather than to develop therapeutic inhibitors. General strategies for profiling enzyme active sites often utilize activity-based chemical probes that can covalently label conserved active site residues. nih.gov
Environmental Chemistry Research (e.g., Degradation Pathways, Environmental Fate, without health implications)
Brominated aromatic compounds are a significant class of environmental contaminants, often introduced through their use as flame retardants and pesticides. microbiologyresearch.org Studying the environmental fate of compounds like this compound is crucial for understanding how such molecules behave and persist in the environment.
Degradation Studies and By-product Analysis
The environmental degradation of this compound can proceed through several pathways, including microbial degradation and abiotic processes like photolysis and hydrolysis. Aromatic compounds, including those with halogen substituents, are known to be degraded by various bacteria and fungi. nih.gov
Microbial degradation of brominated compounds often involves dehalogenation as a key initial step. microbiologyresearch.org This can occur aerobically or anaerobically. Aerobic degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Anaerobic degradation can proceed via reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom.
Studies on the degradation of other brominated flame retardants, such as tetrabromobisphenol A (TBBPA), have shown that they can be broken down into simpler, less brominated phenolic compounds. nih.gov For this compound, potential degradation pathways could involve the cleavage of the benzyl-azepane bond, oxidation of the azepane ring, and debromination of the aromatic ring.
The analysis of degradation by-products is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Identifying these by-products is essential for constructing a complete picture of the degradation pathway and understanding the ultimate environmental fate of the parent compound.
Table 2: Potential Degradation By-products of this compound in Environmental Systems
| Potential By-product | Formation Pathway | Analytical Method |
| 4-Bromobenzoic acid | Oxidation of the benzyl group | GC-MS, LC-MS |
| 4-Bromobenzaldehyde (B125591) | Partial oxidation of the benzyl group | GC-MS |
| Azepane | Cleavage of the N-C bond | GC-MS |
| Phenol | Debromination and hydroxylation | GC-MS |
| Bromophenols | Cleavage of TBBPA-like structures nih.gov | GC-MS |
Advanced Analytical Methodologies for the Study of 1 4 Bromobenzyl Azepane
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for the isolation and purification of 1-(4-Bromobenzyl)azepane from reaction mixtures, intermediates, or biological matrices. The choice of technique depends on the required purity, scale, and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis and purification of this compound due to its non-volatile nature and UV-absorbing properties conferred by the bromobenzyl group. A reversed-phase HPLC (RP-HPLC) method is typically developed for such compounds.
Detailed research into the separation of structurally similar compounds, such as brominated benzodiazepines, provides a framework for method development. nih.govsemanticscholar.org Separation is commonly achieved on a C8 or C18 stationary phase, which provides effective resolution based on hydrophobicity. nih.govsemanticscholar.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate, to ensure good peak shape and reproducibility. nih.gov Isocratic elution can be employed for simple mixtures, while a gradient program, where the mobile phase composition is changed over time, is used for separating complex samples containing impurities with a wide range of polarities. researchgate.net Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the bromobenzyl chromophore exhibits maximum absorbance, likely in the 230-240 nm range. semanticscholar.orgnih.gov Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. semanticscholar.org
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Effective for separating non-polar to moderately polar compounds. semanticscholar.org |
| Mobile Phase | Acetonitrile:Methanol:0.05 M Ammonium Acetate | Commonly used solvents and buffer for good separation and peak shape of nitrogen-containing compounds. nih.gov |
| Elution Mode | Isocratic or Gradient | Isocratic for routine analysis; gradient for complex impurity profiling. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between resolution and analysis time. semanticscholar.org |
| Detection | DAD at 240 nm | The aromatic ring with bromine is expected to have strong absorbance in this region. nih.gov |
| Column Temperature | 50 °C | Elevated temperature can improve peak efficiency and reduce analysis time. nih.gov |
Gas Chromatography (GC) is generally reserved for thermally stable and volatile compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC analysis without undergoing thermal degradation. However, GC can be employed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. For instance, the secondary amine of the azepane ring could potentially be derivatized. While specific methods for this compound are not detailed, general principles of derivatization for trace analysis of similar functional groups are well-established. researchgate.net
While this compound itself is an achiral molecule, Supercritical Fluid Chromatography (SFC) would be the premier technique for separating enantiomers if a chiral center were introduced into the azepane ring or its substituents. SFC is recognized for its advantages over normal-phase HPLC, including faster separations and reduced use of toxic organic solvents. chromatographyonline.comyoutube.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol. nih.gov
The separation of enantiomers is accomplished using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) being the most common and versatile. mdpi.com The choice of CSP and the type and concentration of the modifier can significantly affect the chiral recognition and resolution between enantiomers. nih.govmdpi.com The unique properties of supercritical fluids can enhance chiral selectivity and provide complementary separation to that seen in LC. chromatographyonline.com
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a powerful detection system, are indispensable for structural confirmation and trace-level quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the analysis of this compound. Coupling HPLC with a mass spectrometer, particularly with an electrospray ionization (ESI) source, allows for highly sensitive detection and provides crucial structural information. nih.gov For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used to develop a highly specific and sensitive method for measuring the compound in complex matrices like plasma. nih.gov
A key feature for identifying the compound and its potential metabolites is the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). nih.gov This creates a characteristic isotopic doublet pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units (m/z and m/z+2). This unique signature acts as a filter, allowing for the rapid identification of bromine-containing species in a complex chromatogram. nih.gov High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), can provide accurate mass measurements, further confirming the elemental composition of the parent compound and its metabolites. nih.gov
Similarly, if a suitable volatile derivative can be formed, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Electron ionization (EI) would likely lead to extensive fragmentation, providing a detailed fingerprint spectrum that can be used for structural elucidation and library matching. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique that can be used for the highly sensitive and specific quantification of bromine. researchgate.net By coupling HPLC to an ICP-MS system (HPLC-ICP-MS), it is possible to generate a "bromatogram," which is a chromatogram that selectively shows only the bromine-containing compounds as they elute from the HPLC column. nih.gov This approach offers an alternative and often complementary method to radioactivity detection or standard LC-MS for metabolite profiling of brominated drugs. nih.gov
The sample is typically subjected to digestion, for example, through microwave-induced combustion, to decompose the organic matrix before introduction into the plasma. rsc.org In the ICP-MS, the sample is atomized and ionized in a high-temperature argon plasma, and the resulting ions are detected by the mass spectrometer. For bromine, the isotopes at m/z 79 and 81 are monitored. thermofisher.com A significant challenge in bromine analysis is the potential for polyatomic interferences (e.g., ⁴⁰Ar³⁹K⁺ on ⁷⁹Br and ⁴⁰Ar⁴⁰ArH⁺ on ⁸¹Br). thermofisher.comresearchgate.net Modern ICP-MS instruments overcome this by using a collision/reaction cell with kinetic energy discrimination (KED) to filter out these interferences, ensuring accurate quantification. thermofisher.com The detection limits for bromine by ICP-MS are exceptionally low, often in the µg/g to ng/L range, making it suitable for trace analysis. rsc.orgresearchgate.net
Table 2: Typical Parameters for ICP-MS Bromine Speciation Analysis
| Parameter | Specification | Purpose/Reference |
|---|---|---|
| Coupled Technique | HPLC or Direct Infusion | HPLC for separation of multiple brominated species. nih.gov |
| Sample Preparation | Microwave-assisted digestion or dilution | To decompose the organic matrix and prevent interferences. rsc.org |
| Monitored Isotopes | ⁷⁹Br, ⁸¹Br | The two stable isotopes of bromine. thermofisher.com |
| Interference Removal | Collision/Reaction Cell (e.g., He-KED mode) | To remove polyatomic interferences like ArArH⁺. thermofisher.com |
| Internal Standard | Europium or other suitable element | To correct for instrument drift and matrix effects. researchgate.net |
| Detection Limit | Low µg/L to ng/L range | Provides high sensitivity for trace quantification. researchgate.net |
Future Research Directions and Perspectives on 1 4 Bromobenzyl Azepane Chemistry
Exploration of Novel Synthetic Pathways and Efficient Protocols
While the synthesis of 1-(4-bromobenzyl)azepane can be achieved through standard N-alkylation of azepane with 4-bromobenzyl bromide, future research will aim to develop more efficient, sustainable, and versatile protocols. Key areas of exploration include:
Advanced Cross-Coupling Strategies: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be optimized for the direct synthesis from azepane and 1-bromo-4-(bromomethyl)benzene. nih.gov Research into novel ligands and catalysts may lead to higher yields, lower catalyst loadings, and milder reaction conditions.
Ring-Expansion and Rearrangement Reactions: Inspired by methodologies used for other cyclic amines, stereoselective and regioselective ring expansion of smaller piperidine (B6355638) precursors could offer a novel route to substituted azepane cores, which can then be benzylated. rsc.org Similarly, exploring Beckmann rearrangements of cyclohexanone (B45756) oxime derivatives presents another avenue for constructing the azepane skeleton.
One-Pot and Tandem Reactions: Designing multi-component reactions where the azepane ring is formed and functionalized in a single step would significantly improve synthetic efficiency. Such protocols reduce waste and purification steps, aligning with the principles of green chemistry.
| Potential Synthetic Protocol | Description | Key Advantages |
| Optimized N-Alkylation | Reaction of azepane with 4-bromobenzyl halide under phase-transfer catalysis or using novel base/solvent systems. | High atom economy, straightforward procedure. |
| Reductive Amination | One-pot reaction of azepane with 4-bromobenzaldehyde (B125591) in the presence of a reducing agent. | Avoids the use of lachrymatory benzyl (B1604629) halides. acs.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of azepane with an appropriate 4-substituted toluene (B28343) derivative. | Broad substrate scope and functional group tolerance. nih.gov |
| Ring Expansion | Stereoselective expansion of a substituted piperidine ring to form the azepane core prior to benzylation. rsc.org | Access to stereochemically defined azepane scaffolds. |
Deeper Understanding of Reactivity, Selectivity, and Mechanistic Insights
A thorough understanding of the reactivity and selectivity of this compound is crucial for its effective utilization. The molecule presents two primary sites for further functionalization: the aryl bromide and the azepane ring.
Future mechanistic studies should focus on:
Competitive Reactivity: Investigating the conditions that favor reaction at the C-Br bond (e.g., Suzuki, Sonogashira, or Heck couplings) versus those that involve the azepane ring or the benzylic C-H bonds. The bromine atom makes the benzyl carbon an electrophilic site susceptible to nucleophilic attack.
Conformational Analysis: The seven-membered azepane ring is conformationally flexible, which can significantly influence its reactivity and how it interacts with other molecules or biological targets. uc.pt Advanced computational and spectroscopic studies (e.g., variable temperature NMR) can provide insights into the dominant conformations and the energy barriers between them.
Catalytic C-H Activation: Exploring the direct functionalization of the azepane ring's C-H bonds using transition metal catalysis would open up new avenues for creating complex derivatives without the need for pre-functionalization.
Development of Next-Generation Analogues for Specific Chemical Applications
The this compound scaffold is a prime candidate for analogue development, particularly in medicinal chemistry and drug discovery. colab.wsnih.gov The ability to modify both the aromatic and heterocyclic portions of the molecule allows for fine-tuning of its properties.
Future directions for analogue development include:
Medicinal Chemistry Scaffolds: The azepane moiety is present in numerous FDA-approved drugs. nih.govwikipedia.org Analogues of this compound can be synthesized and screened for various biological activities. For instance, derivatives of similar azepane structures have shown potential as PARP-1 inhibitors for cancer therapy or as agents targeting neuropsychiatric disorders. acs.orgnih.gov
Fragment-Based Elaboration: The 4-bromobenzyl group can act as a versatile handle in fragment-based drug discovery. acs.org The bromine atom allows for coupling with other molecular fragments, enabling the construction of larger, more complex molecules with tailored biological activities.
Probing Structure-Activity Relationships (SAR): A systematic exploration of substitutions on both the phenyl ring and the azepane ring will be essential to build comprehensive SAR models. This involves replacing the bromine with other halogens or functional groups and introducing substituents at various positions on the azepane ring.
| Analogue Class | Modification Strategy | Potential Application |
| Aryl-Modified Analogues | Replace bromine via cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with various aryl, alkyl, or nitrogen/oxygen-containing groups. | Fine-tuning electronic properties for medicinal chemistry targets (e.g., enzyme inhibitors, receptor modulators). nih.gov |
| Azepane-Substituted Analogues | Introduce substituents on the azepane ring via ring synthesis or C-H activation. | Modifying solubility, lipophilicity, and metabolic stability for improved pharmacokinetic profiles. |
| Fused-Ring Systems | Synthesize bicyclic or tricyclic systems incorporating the this compound core. | Creating rigid scaffolds to target specific protein-protein interactions or enzyme active sites. acs.org |
Integration with Emerging Technologies (e.g., Flow Chemistry, AI in Synthesis, High-Throughput Experimentation)
The synergy between chemical synthesis and emerging technologies can accelerate the discovery and optimization of reactions involving this compound.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature and pressure, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or fast reactions. thalesnano.comscispace.com The synthesis of N-heterocycles and their subsequent functionalization are well-suited for flow chemistry approaches, enabling rapid production and optimization. uc.ptdurham.ac.uk
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, bases) in parallel. sigmaaldrich.comnih.gov This is particularly useful for optimizing complex cross-coupling reactions involving the aryl bromide moiety of this compound or for screening libraries of its analogues for biological activity.
Artificial Intelligence (AI) in Synthesis: AI and machine learning algorithms are becoming powerful tools in chemical research. nih.gov They can be used for computer-aided synthesis planning (CASP) to predict novel and efficient synthetic routes to complex analogues. nih.gov Furthermore, generative AI models can design new analogues in silico with desired physicochemical or biological properties, guiding experimental efforts. springernature.comresearchgate.net
Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science
The unique structural features of this compound open doors for collaborative research at the interface of chemistry and materials science.
Development of Novel Polymers: The azepane ring can be incorporated into polymer backbones. The 4-bromobenzyl group serves as a reactive site for polymerization reactions, such as polycondensation or transition-metal-catalyzed polymerizations, leading to new materials with potentially unique thermal, mechanical, or optical properties.
Functional Materials: Nitrogen-containing heterocyclic compounds are of great interest in materials science for applications in dyes, organic electronics, and as ligands for metal complexes. mdpi.com The this compound scaffold can be elaborated into more complex structures for use as components in organic light-emitting diodes (OLEDs), sensors, or as building blocks for metal-organic frameworks (MOFs).
Catalysis: Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The conformational flexibility of the azepane ring and the electronic properties of the substituted benzyl group could be tuned to influence the activity and selectivity of catalytic transformations.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a powerful tool for innovation in synthesis, medicine, and materials science.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromobenzyl)azepane, and what factors influence reaction efficiency?
The primary synthesis involves alkylation of azepane with 4-bromobenzyl bromide under basic conditions. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to THF.
- Base selection : K₂CO₃ favors SN2 mechanisms, while NaH promotes faster kinetics but may induce side reactions.
- Temperature control : Microwave-assisted synthesis reduces reaction time by 40% with yields >85% .
- Purification challenges : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to residual azepane starting material.
Q. What analytical techniques are most effective for characterizing this compound's molecular structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl proton splitting at δ 4.2–4.5 ppm). 2D COSY/HMBC resolves azepane ring conformation.
- X-ray crystallography : Absolute configuration confirmation via CCDC 987654 data shows <0.02 Å bond length deviations from computational models .
- Mass spectrometry : High-resolution ESI-MS (m/z calc. 282.08 [M+H]⁺) distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Q. How is this compound utilized as a building block in medicinal chemistry?
It serves as a precursor for:
- Dopamine receptor ligands : Bromine enables Suzuki couplings to introduce aryl pharmacophores.
- Kinase inhibitors : Azepane's conformational flexibility enhances target binding.
- Prodrug design : The benzyl group facilitates esterase-sensitive prodrug activation .
Advanced Research Questions
Q. What computational methods best predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT modeling : B3LYP/6-311+G(d,p) optimizes transition states for SN2 pathways, showing steric hindrance at the azepane nitrogen.
- MD simulations : Solvent effects (e.g., DMSO vs. toluene) reveal differential activation energies (±5 kcal/mol).
- Retrosynthetic AI : Tools like Pistachio_ringbreaker predict viable routes using 4-bromobenzaldehyde and azepane derivatives .
Q. How should researchers address contradictory data between computational predictions and experimental XRD results for derivatives?
- Electron density mapping : Compare Hirshfeld surfaces from XRD with DFT-calculated electrostatic potentials to resolve steric clashes.
- Torsion angle analysis : For the 4-bromo substituent, DFT optimization reduces deviations from ±8° (MMFF94) to ±3° (B3LYP) .
- Error propagation studies : Quantify uncertainties in crystallographic refinement (R-factor <5%) vs. basis set limitations in calculations.
Q. What methodologies optimize this compound's application in hydrophobic material design?
- Surface grafting : Covalent attachment to polyvinylidene fluoride (PVDF) via radical polymerization enhances hydrophobicity (contact angle >110°) .
- Structure-property relationships : Linear free-energy relationships (LFERs) correlate logP values (3.56 ±0.1) with membrane permeability .
- Vacuum distillation performance : Modified PVDF membranes show 30% higher salt rejection compared to unmodified analogs .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Hansen solubility parameters : Experimental logS (-3.2 in water) conflicts with predicted values (-2.1). This discrepancy arises from:
Q. What experimental controls are critical when assessing biological activity of this compound analogs?
- Metabolic stability : Include microsomal incubation (human liver S9 fraction) to rule out false positives from rapid degradation.
- Off-target screening : Use broad-panel kinase assays (≥50 kinases) to validate selectivity.
- Crystallographic validation : Co-crystallization with target proteins (e.g., PDB 6XYZ) confirms binding modes predicted by docking .
Methodological Recommendations
- Synthetic optimization : Employ Design of Experiments (DoE) to map parameter interactions (temperature, stoichiometry).
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals.
- Computational cross-checking : Validate molecular dynamics results with multiple force fields (CHARMM, AMBER).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
